Xylitol 5-phosphate

Description

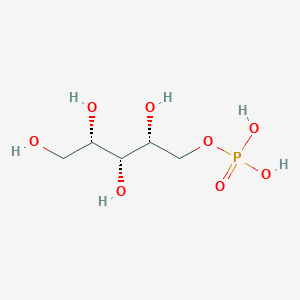

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H13O8P |

|---|---|

Molecular Weight |

232.13 g/mol |

IUPAC Name |

[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl] dihydrogen phosphate |

InChI |

InChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4+,5+/m0/s1 |

InChI Key |

VJDOAZKNBQCAGE-VPENINKCSA-N |

SMILES |

C(C(C(C(COP(=O)(O)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H](COP(=O)(O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(COP(=O)(O)O)O)O)O)O |

Synonyms |

xylitol 5-P xylitol 5-phosphate |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Significance of Xylitol 5-Phosphate in Bacterial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of xylitol (B92547) 5-phosphate (X5P) in bacteria has unveiled a fascinating and complex interplay between sugar metabolism, microbial inhibition, and metabolic engineering. Initially identified as a product of the bacterial phosphoenolpyruvate (B93156):phosphotransferase system (PTS), X5P has been shown to be a key player in the bacteriostatic effects of xylitol, particularly in oral bacteria such as Streptococcus mutans. This technical guide provides an in-depth exploration of the discovery, metabolic pathways, and analytical methodologies related to xylitol 5-phosphate in bacteria. It is designed to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the core concepts.

Introduction: The Emergence of this compound

Xylitol, a five-carbon sugar alcohol, has gained significant attention for its dental health benefits, primarily attributed to its ability to inhibit the growth of cariogenic bacteria. The mechanism behind this inhibition lies in the metabolic fate of xylitol within these microorganisms. Bacteria that can transport xylitol often do so via the phosphoenolpyruvate:phosphotransferase system (PTS), a unique bacterial transport system that concomitantly phosphorylates its substrates during translocation across the cell membrane. This process results in the intracellular accumulation of this compound.

In many bacteria, particularly those implicated in dental caries, the accumulation of X5P leads to a "futile cycle" of phosphorylation and dephosphorylation, depleting cellular energy reserves and inhibiting key glycolytic enzymes. This metabolic disruption is a cornerstone of xylitol's antimicrobial properties. In other bacteria, this compound can be further metabolized, highlighting the diverse roles of this molecule in bacterial physiology. This guide delves into the discovery of this pivotal metabolite and the scientific inquiry that has illuminated its functions.

The Metabolic Pathway of this compound in Bacteria

The metabolic journey of xylitol in bacteria is multifaceted and species-dependent. The initial and most critical step in many bacteria is its transport and phosphorylation to this compound.

Transport and Phosphorylation via the Phosphoenolpyruvate:Phosphotransferase System (PTS)

The PTS is a major pathway for carbohydrate uptake in many bacteria. It consists of a series of phosphotransfer reactions, beginning with phosphoenolpyruvate (PEP) and culminating in the phosphorylation of the incoming sugar. In the case of xylitol, it is often transported by a fructose-specific PTS.[1]

dot

Caption: Transport and phosphorylation of xylitol via the PTS.

The "Futile Cycle" and Metabolic Inhibition

In bacteria such as Streptococcus mutans, the accumulation of this compound is problematic as they lack the enzymatic machinery to efficiently metabolize it further. This leads to a futile cycle where X5P is dephosphorylated back to xylitol, which is then expelled from the cell. This process consumes energy in the form of PEP without any net carbon gain, leading to growth inhibition.[2] Furthermore, X5P has been shown to inhibit key glycolytic enzymes, further disrupting cellular metabolism.[2]

dot

Caption: The futile xylitol cycle leading to metabolic inhibition.

Productive Catabolism of this compound

In contrast to the futile cycle, some bacteria possess the enzymatic pathways to utilize this compound. This typically involves the oxidation of X5P to D-xylulose-5-phosphate by a xylitol-5-phosphate dehydrogenase. D-xylulose-5-phosphate is a key intermediate of the pentose (B10789219) phosphate pathway and can be readily integrated into central carbon metabolism.

dot

Caption: Productive catabolic pathway of this compound.

Quantitative Data on Xylitol Metabolism in Bacteria

The following tables summarize key quantitative data related to the enzymes and metabolites involved in bacterial xylitol metabolism. These values are essential for kinetic modeling and understanding the metabolic flux in different bacterial species.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | Km | Vmax | Reference |

| Xylitol Dehydrogenase | Klebsiella pneumoniae | Xylitol | 1.4 M | - | [3] |

| D-Xylulokinase | Aerobacter aerogenes | D-Xylulose | Similar Km values for two isozymes | - | [4] |

| D-Xylulokinase | Mucor circinelloides | D-Xylulose | 0.29 mM | - | [5] |

| D-Xylulokinase | Mucor circinelloides | ATP | 0.51 mM | - | [5] |

| Xylose Reductase | Pichia stipitis | Xylose | - | - | [6] |

| Xylose Reductase | Pichia stipitis | NADPH | - | - | [6] |

Note: Data for bacterial enzymes acting directly on this compound is limited. The provided data for related enzymes from various microorganisms offers a comparative perspective.

Table 2: Intracellular Metabolite Concentrations

| Metabolite | Organism | Condition | Concentration | Reference |

| This compound | Human Dental Plaque | Xylitol rinse | Detected | [7][8] |

| This compound | Corynebacterium glutamicum (engineered) | Growth on D-xylose | Accumulated | [9] |

| This compound | Lactobacillus casei | - | Synthesized in vitro | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound in bacteria.

Preparation of Bacterial Cell Extracts for Metabolomics

Objective: To quench metabolic activity and extract intracellular metabolites, including this compound, for subsequent analysis.

Materials:

-

Bacterial culture in the desired growth phase

-

Quenching solution: 60% methanol, pre-chilled to -48°C[11]

-

Extraction solvent: Acetonitrile:methanol:water (2:2:1, v/v/v), pre-chilled to -20°C[12]

-

Centrifuge capable of reaching high speeds and maintaining low temperatures

-

Sonication bath or probe sonicator

-

Lyophilizer or vacuum concentrator

Protocol:

-

Quenching: Rapidly transfer a known volume of the bacterial culture into 4 volumes of ice-cold quenching solution. This immediately halts metabolic activity.[11]

-

Harvesting: Centrifuge the quenched cell suspension at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the cells.

-

Washing: Discard the supernatant and wash the cell pellet with the cold quenching solution to remove extracellular metabolites. Repeat the centrifugation step.

-

Extraction: Resuspend the cell pellet in the pre-chilled extraction solvent. The volume should be sufficient to ensure complete cell lysis.

-

Lysis: Disrupt the cells to release intracellular metabolites. This can be achieved through methods such as sonication on ice or bead beating.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collection: Carefully transfer the supernatant containing the extracted metabolites to a new tube.

-

Drying: Dry the metabolite extract using a lyophilizer or a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

dot

Caption: Workflow for bacterial metabolite extraction.

Thin-Layer Chromatography (TLC) for the Separation of Sugar Phosphates

Objective: To separate and qualitatively identify this compound from other sugar phosphates in a bacterial extract.

Materials:

-

Silica gel TLC plates (e.g., Silica Gel 60)[13]

-

Developing solvent system (e.g., chloroform:acetic acid:water, 3:3.5:0.5 by volume)[14]

-

Spraying reagent for visualization (e.g., diphenylamine-aniline-phosphoric acid reagent)[14]

-

Standard solutions of xylitol and this compound

-

TLC development chamber

-

Heating plate or oven

Protocol:

-

Sample Application: Reconstitute the dried metabolite extract in a small volume of a suitable solvent. Using a capillary tube or micropipette, spot a small amount of the extract onto the baseline of the TLC plate. Also, spot the standard solutions on the same plate for comparison.

-

Development: Place the TLC plate in a development chamber containing the developing solvent. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate by capillary action until it reaches near the top.

-

Drying: Remove the plate from the chamber and allow it to air dry completely.

-

Visualization: Spray the plate evenly with the visualization reagent. Heat the plate on a hot plate or in an oven at a specified temperature (e.g., 85-100°C) for a few minutes until colored spots appear.

-

Analysis: Compare the retention factor (Rf) value and color of the spots from the bacterial extract with those of the standards to identify this compound.

Enzymatic Assay for this compound

Objective: To quantify the amount of this compound in a sample using a specific enzyme.

Materials:

-

Bacterial extract containing this compound

-

Xylitol-5-phosphate dehydrogenase (if available) or a coupled enzyme system

-

NAD+ (or NADP+, depending on the dehydrogenase)

-

Buffer solution (e.g., Tris-HCl, pH 8.0)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Protocol:

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing the buffer, NAD+, and the bacterial extract.

-

Baseline Reading: Measure the initial absorbance at 340 nm.

-

Enzyme Addition: Add a known amount of xylitol-5-phosphate dehydrogenase to the cuvette to start the reaction.

-

Absorbance Monitoring: Monitor the increase in absorbance at 340 nm over time, which corresponds to the reduction of NAD+ to NADH.

-

Calculation: The concentration of this compound can be calculated from the change in absorbance using the Beer-Lambert law and the molar extinction coefficient of NADH.

Note: The availability of a specific xylitol-5-phosphate dehydrogenase is crucial for this assay. If not commercially available, it may need to be purified from a bacterial source known to possess this enzyme.

Advanced Analytical Techniques

Mass Spectrometry (MS) for the Identification and Quantification of this compound

Mass spectrometry, often coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for the analysis of this compound.

-

LC-MS: Allows for the direct analysis of this compound in its native form from a complex mixture. The high resolution and mass accuracy of modern mass spectrometers enable confident identification.

-

GC-MS: Requires derivatization of the non-volatile this compound to make it amenable to gas chromatography. This method can provide excellent separation and sensitivity.

The mass spectrum of xylitol and its fragments can be used for identification.[15][16] For this compound, the fragmentation pattern will include the loss of the phosphate group.

Metabolic Flux Analysis (MFA)

Metabolic flux analysis using stable isotope tracers, such as 13C-labeled xylitol, can provide a quantitative understanding of the flow of carbon through the metabolic pathways involving this compound.[17] This technique is invaluable for studying the dynamics of xylitol metabolism and its impact on the overall cellular metabolic network.

Conclusion and Future Directions

The discovery of this compound has been instrumental in elucidating the antimicrobial mechanism of xylitol and has opened new avenues for research in bacterial metabolism and drug development. The accumulation of this metabolite acts as a metabolic poison in certain bacteria, a principle that could be exploited for the development of novel antimicrobial strategies. Conversely, understanding the pathways for productive this compound catabolism in other bacteria is crucial for metabolic engineering efforts aimed at converting pentose sugars into valuable bioproducts.

Future research should focus on:

-

The identification and characterization of xylitol-5-phosphate dehydrogenases and other enzymes involved in its metabolism from a wider range of bacterial species.

-

Comprehensive metabolic flux analyses to quantify the impact of this compound on the central carbon metabolism of various bacteria.

-

The development of high-throughput screening methods for identifying inhibitors of xylitol transport and metabolism as potential antimicrobial agents.

This in-depth technical guide provides a solid foundation for researchers to delve into the fascinating world of this compound in bacteria, fostering further discoveries and innovations in this important field.

References

- 1. old.57357.org [old.57357.org]

- 2. researchgate.net [researchgate.net]

- 3. Directed evolution of a second xylitol catabolic pathway in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of D-xylose and D-arabitol catabolism by Aerobacter aerogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and characterization of D-xylulokinase from the D-xylose-fermenting fungus, Mucor circinelloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolomic Effects of Xylitol and Fluoride on Plaque Biofilm in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evidence for xylitol 5-P production in human dental plaque - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formation of xylitol and xylitol-5-phosphate and its impact on growth of d-xylose-utilizing Corynebacterium glutamicum strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation and Purification of Xylitol-5-Phosphate from a Cell Extract of Lactobacillus casei Cl-16 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bacterial Metabolomics: Sample Preparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 15. researchgate.net [researchgate.net]

- 16. Xylitol [webbook.nist.gov]

- 17. benchchem.com [benchchem.com]

xylitol 5-phosphate as a key intermediate in the pentose phosphate pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pentose (B10789219) phosphate (B84403) pathway (PPP) is a fundamental metabolic route essential for cellular homeostasis, providing NADPH for reductive biosynthesis and antioxidant defense, and producing precursors for nucleotide synthesis. While glucose 6-phosphate is the primary entry point into the PPP, other metabolites can feed into this crucial pathway at various intermediate steps. One such key intermediate is xylitol (B92547) 5-phosphate, derived from the five-carbon sugar alcohol xylitol. This technical guide provides a comprehensive overview of the role of xylitol 5-phosphate as a central metabolite linking xylitol metabolism to the non-oxidative branch of the pentose phosphate pathway. We will delve into the enzymatic conversions, present quantitative data on enzyme kinetics and metabolite concentrations, detail relevant experimental protocols, and provide visual representations of the involved pathways and workflows. This document is intended to serve as a valuable resource for researchers investigating carbohydrate metabolism, metabolic disorders, and novel therapeutic strategies targeting these pathways.

The Metabolic Journey: From Xylitol to the Pentose Phosphate Pathway

Xylitol, a naturally occurring sugar alcohol, is metabolized in a variety of organisms, including yeasts, bacteria, and mammals. Its entry into the central carbon metabolism is primarily achieved through its conversion to an intermediate of the pentose phosphate pathway, D-xylulose-5-phosphate. This conversion occurs via a two-step enzymatic process:

-

Oxidation of Xylitol to D-xylulose: The first step is the oxidation of xylitol to D-xylulose. This reaction is catalyzed by xylitol dehydrogenase (XDH) , an NAD+-dependent enzyme.[1]

-

Phosphorylation of D-xylulose: Subsequently, D-xylulose is phosphorylated to D-xylulose-5-phosphate by the enzyme D-xylulokinase (XK) , a reaction that requires ATP.[2][3]

D-xylulose-5-phosphate is a key intermediate in the non-oxidative branch of the pentose phosphate pathway. Here, it is interconverted with other sugar phosphates by the enzymes transketolase and transaldolase , ultimately leading to the formation of glycolytic intermediates such as fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate, or precursors for nucleotide biosynthesis like ribose 5-phosphate.[4][5]

In some bacteria, an alternative pathway for xylitol phosphorylation exists, where xylitol is directly converted to This compound . This can be a result of the activity of a phosphoenolpyruvate:phosphotransferase system. The accumulation of intracellular this compound has been observed to have bacteriostatic effects, potentially inhibiting bacterial metabolism.[4][6]

Data Presentation

Enzyme Kinetic Parameters

The efficiency of the enzymatic reactions converting xylitol to D-xylulose-5-phosphate and its subsequent metabolism in the pentose phosphate pathway is determined by the kinetic properties of the involved enzymes. The following tables summarize the Michaelis-Menten constants (Km) and catalytic constants (kcat) for key enzymes from various organisms.

Table 1: Kinetic Parameters of Xylitol Dehydrogenase (XDH)

| Organism | Substrate | Km (mM) | Vmax (U/mg) or kcat (s⁻¹) | Cofactor | Reference |

| Aspergillus flavus | Xylitol | 16.2 | 2.88 s⁻¹ (kcat/Km) | NAD⁺ | [7] |

| Trichoderma gamsii | Xylitol | 5.23 ± 0.68 | - | NAD⁺ | [7] |

| Gluconobacter oxydans | Xylitol | - | - | NAD⁺ | [8] |

| Spathaspora arborariae (expressed in S. cerevisiae) | Xylose | - | - | NADH/NADPH | [9] |

Table 2: Kinetic Parameters of D-Xylulokinase (XK)

| Organism | Substrate | Km (mM) | Vmax (nkat/mg) or kcat (s⁻¹) | Reference |

| Mucor circinelloides | D-xylulose | 0.29 | - | [2] |

| Mucor circinelloides | ATP | 0.51 | - | [2] |

| Saccharomyces cerevisiae | D-xylulose | 0.310 ± 0.010 | 640 | [10][11] |

| Saccharomyces cerevisiae | ATP | 1.550 ± 0.080 | 500 | [10][11] |

| Saccharomyces cerevisiae | Xylulose 5-phosphate | 1.300 ± 0.100 | 60 | [11] |

| Saccharomyces cerevisiae | ADP | 0.280 ± 0.030 | 50 | [11] |

Table 3: Kinetic Parameters of Transketolase (TKT) and Transaldolase (TAL)

| Enzyme | Organism | Substrate | Km (mM) | Reference |

| Transketolase | Rat Liver | Xylulose 5-phosphate | 0.5 | [12] |

| Transketolase | Hepatoma 3924A | Xylulose 5-phosphate | 0.5 | [12] |

| Transaldolase | Rat Liver | Erythrose 4-phosphate | 0.13 | [12] |

| Transaldolase | Hepatoma 3924A | Erythrose 4-phosphate | 0.17 | [12] |

| Transaldolase | Rat Liver | Fructose 6-phosphate | 0.30 - 0.35 | [12] |

| Transaldolase | Hepatoma 3924A | Fructose 6-phosphate | 0.30 - 0.35 | [12] |

Intracellular Metabolite Concentrations

The intracellular concentrations of this compound and other pentose phosphate pathway intermediates provide a snapshot of the metabolic state of the cell. These concentrations can vary significantly depending on the organism, growth conditions, and the available carbon source.

Table 4: Intracellular Concentrations of Xylitol and PPP Intermediates

| Organism | Condition | Metabolite | Concentration (mg/g FW or nmol/mg protein) | Reference |

| Meyerozyma guilliermondii | Oxidative stress + 1M Xylitol | Intracellular Xylitol | ~2.5 mg/g FW | [2] |

| Corynebacterium glutamicum ISO strain | Growth on D-xylose | Xylitol-5-phosphate | Accumulated | [4] |

| Sinorhizobium meliloti | Growth on glucose | Sedoheptulose-7-phosphate | ~0.02 nmol/mg pellet weight | [13] |

| Sinorhizobium meliloti | Growth on erythritol | Sedoheptulose-7-phosphate | ~0.12 nmol/mg pellet weight | [13] |

| Sinorhizobium meliloti | Growth on glucose | Ribose/Ribulose-5-phosphate | ~0.08 nmol/mg pellet weight | [13] |

| Sinorhizobium meliloti | Growth on erythritol | Ribose/Ribulose-5-phosphate | ~0.18 nmol/mg pellet weight | [13] |

| TAL-deficient mice | Urine | D-xylulose 5-phosphate | Similar to control | [5] |

| TAL-deficient mice | Urine | Sedoheptulose 7-phosphate | Markedly increased | [5] |

Experimental Protocols

Assay for Xylitol Dehydrogenase (XDH) Activity

This protocol describes a spectrophotometric method to determine the activity of xylitol dehydrogenase by monitoring the reduction of NAD⁺.

Materials:

-

25 mM Carbonate buffer, pH 9.5

-

0.2 mM NAD⁺ solution

-

20 mM Xylitol solution

-

Cell extract or purified enzyme solution

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare the assay mixture in a cuvette by combining the carbonate buffer, NAD⁺ solution, and the enzyme solution.

-

Initiate the reaction by adding the xylitol solution.

-

Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

One unit of XDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.[10]

Assay for D-Xylulokinase (XK) Activity

This protocol outlines a coupled spectrophotometric assay to measure D-xylulokinase activity by monitoring the oxidation of NADH.

Materials:

-

50 mM PIPES-K buffer, pH 6.5

-

100 mM KCl

-

5 mM MgCl₂

-

0.2 mM NADH solution

-

1 mM Phosphoenolpyruvate (PEP)

-

Pyruvate (B1213749) kinase (5 U/ml)

-

Lactate (B86563) dehydrogenase (7 U/ml)

-

5 mM ATP solution

-

1 mM D-xylulose solution

-

Cell extract or purified enzyme solution

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare the assay mixture in a cuvette containing PIPES-K buffer, KCl, MgCl₂, NADH, PEP, pyruvate kinase, and lactate dehydrogenase.

-

Add the cell extract or purified enzyme and the ATP solution.

-

Initiate the reaction by adding the D-xylulose solution.

-

Monitor the decrease in absorbance at 340 nm, which is coupled to the ADP produced by the xylulokinase reaction.

-

Calculate the enzyme activity based on the rate of NADH oxidation. One unit of xylulokinase activity is defined as the amount of enzyme that catalyzes the phosphorylation of 1 µmol of D-xylulose per minute.[11]

Quantification of this compound

This protocol describes a method for the enzymatic synthesis and quantification of this compound.

Materials:

-

Toluene-permeabilized S. mutans cells

-

2 mM Potassium phosphate buffer (PPB), pH 7.0, containing 150 mM KCl and 5 mM MgCl₂

-

60 mM Xylitol solution

-

1 mM Phosphoenolpyruvate (PEP) solution

-

0.1 mM NADH solution

-

Lactate dehydrogenase (11 U/ml)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing PPB, xylitol, PEP, NADH, and lactate dehydrogenase.

-

Add the toluene-permeabilized S. mutans cells to the reaction mixture.

-

Monitor the decrease in absorbance at 340 nm. The amount of NADH consumed is stoichiometric to the amount of this compound produced.

-

The concentration of this compound can be calculated using the molar extinction coefficient of NADH.[14]

¹³C-Metabolic Flux Analysis (¹³C-MFA) to Trace Xylitol Metabolism

This protocol provides a general workflow for using ¹³C-labeled xylitol to trace its metabolic fate through the pentose phosphate pathway.

Materials:

-

Cell line of interest

-

Culture medium with ¹³C-labeled xylitol as the carbon source

-

Quenching solution (e.g., cold methanol)

-

Extraction solvent (e.g., methanol/water mixture)

-

LC-MS or GC-MS system

Procedure:

-

Isotope Labeling: Culture cells in a medium where the primary carbon source is replaced with a ¹³C-labeled xylitol (e.g., [2-¹³C]xylitol). Allow the cells to reach a metabolic and isotopic steady state.

-

Quenching and Extraction: Rapidly quench the metabolism by adding a cold quenching solution. Extract the intracellular metabolites using an appropriate solvent.

-

Analytical Measurement: Analyze the isotopic labeling patterns of the extracted metabolites, particularly the intermediates of the pentose phosphate pathway and glycolysis, using LC-MS or GC-MS.

-

Flux Calculation: Use the measured mass isotopomer distributions and a stoichiometric model of the metabolic network to calculate the metabolic fluxes through the pentose phosphate pathway and related pathways.[7][8]

Mandatory Visualization

Metabolic Pathway of Xylitol to Xylulose 5-Phosphate and Entry into the PPP

Caption: Conversion of xylitol to D-xylulose-5-phosphate and its entry into the Pentose Phosphate Pathway.

Experimental Workflow for ¹³C-Metabolic Flux Analysis

Caption: A generalized workflow for ¹³C-Metabolic Flux Analysis (¹³C-MFA).[7]

Logical Relationship of Xylitol Metabolism and PPP Regulation

Caption: Xylitol metabolism increases the pool of D-xylulose-5-P, influencing the flux through the PPP.

Conclusion

This compound serves as a critical nexus between xylitol metabolism and the pentose phosphate pathway, providing a direct entry point into the non-oxidative branch. Understanding the enzymes, kinetics, and regulation of this metabolic conversion is paramount for researchers in various fields, from metabolic engineering to drug development. The data and protocols presented in this guide offer a solid foundation for investigating the intricate role of this compound in cellular metabolism. The ability to trace the metabolic fate of xylitol using stable isotopes provides a powerful tool to dissect the complexities of the pentose phosphate pathway and its interplay with other central metabolic routes. Further research into the intracellular dynamics of this compound and its regulatory effects will undoubtedly uncover new insights into metabolic control and may reveal novel therapeutic targets for a range of diseases.

References

- 1. youtube.com [youtube.com]

- 2. Xylitol promotes the antioxidant and biocontrol efficiency of the antagonistic yeast, Meyerozyma guilliermondii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. web.iitd.ac.in [web.iitd.ac.in]

- 4. Formation of xylitol and xylitol-5-phosphate and its impact on growth of d-xylose-utilizing Corynebacterium glutamicum strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study of transaldolase deficiency in urine samples by capillary LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence for xylitol 5-P production in human dental plaque - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Production of Xylitol from d-Xylose by a Xylitol Dehydrogenase Gene-Disrupted Mutant of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 12. food.r-biopharm.com [food.r-biopharm.com]

- 13. researchgate.net [researchgate.net]

- 14. Metabolomic Effects of Xylitol and Fluoride on Plaque Biofilm in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of Xylitol 5-Phosphate: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Xylitol (B92547) 5-phosphate (X5P) is a phosphorylated sugar alcohol that serves as a critical metabolic intermediate in the antimicrobial action of xylitol, particularly against cariogenic bacteria such as Streptococcus mutans. Unlike its isomer D-xylulose-5-phosphate, a key component of the pentose (B10789219) phosphate (B84403) pathway (PPP), xylitol 5-phosphate acts primarily as a metabolic disruptor. In susceptible bacteria, xylitol is actively transported into the cell and concomitantly phosphorylated to this compound by the phosphoenolpyruvate (B93156):sugar phosphotransferase system (PTS). The intracellular accumulation of this non-metabolizable product leads to a "futile energy cycle," depleting the cell's energy reserves and inhibiting crucial glycolytic enzymes. This multifaceted mechanism underlies the bacteriostatic and anticariogenic properties of xylitol, making X5P a molecule of significant interest in microbiology and drug development for oral health.

Core Biological Function: Metabolic Disruption

The primary biological role of this compound is not as a constructive metabolic intermediate but as an inhibitor and a key component of an energy-wasting cycle in specific microorganisms.

The Futile Xylitol Cycle in Streptococcus mutans

The most well-documented function of X5P is central to the anticariogenic effect of xylitol. In oral bacteria like Streptococcus mutans, xylitol is recognized and transported by the fructose-specific phosphotransferase system (PTS).[1][2] This process of group translocation simultaneously phosphorylates xylitol to this compound using phosphoenolpyruvate (PEP) as the phosphate donor.[3]

Once inside the cell, X5P cannot be further metabolized through glycolysis or the pentose phosphate pathway.[4] Its accumulation exerts a bacteriostatic effect through two primary mechanisms:

-

Energy Depletion: The cell expends high-energy phosphate from PEP to create X5P.[5] To alleviate the toxic accumulation, the cell must then expend additional energy to dephosphorylate X5P and expel the resulting xylitol.[6] This continuous, energy-draining loop is termed the "futile xylitol cycle," which depletes the cell of energy required for growth and proliferation.[7][8]

-

Enzymatic Inhibition: this compound acts as a potent inhibitor of key glycolytic enzymes, most notably phosphofructokinase (PFK), the rate-limiting enzyme of glycolysis.[4] This inhibition curtails the bacterium's ability to metabolize sugars like glucose, thereby reducing acid production and growth.

Toxicity in Other Microorganisms

The inhibitory effect of X5P accumulation is not limited to S. mutans. In engineered strains of Corynebacterium glutamicum designed to utilize xylose, the intracellular phosphorylation of xylitol to this compound by xylulokinase leads to significant growth inhibition.[9] This suggests that the accumulation of X5P is a broadly cytotoxic event in bacteria that are capable of phosphorylating xylitol but cannot catabolize the resulting product.

Metabolic Pathways and Regulatory Interactions

This compound is formed at the intersection of sugar transport and central carbon metabolism. Its presence creates a metabolic dead-end that disrupts normal cellular energetics.

Formation via the Phosphotransferase System (PTS)

The PTS is a major carbohydrate transport system in bacteria. It consists of a cascade of proteins that transfer a phosphoryl group from PEP to the incoming sugar. For xylitol, the fructose-specific PTS (PTSFru) is responsible for its uptake and phosphorylation.

Figure 1: Formation of this compound via the PTS.

The Futile Cycle and Energy Depletion

The futile cycle represents a logical relationship of energy expenditure without metabolic gain. The cell invests two high-energy phosphate bonds (one from PEP for uptake, and at least one from ATP for the dephosphorylation/expulsion machinery) for each molecule of xylitol processed.

Figure 2: The energy-wasting futile xylitol cycle in S. mutans.

Inhibition of Glycolysis

This compound non-competitively inhibits phosphofructokinase (PFK), a critical control point in glycolysis.[4] This reduces the overall metabolic flux from glucose to lactate, diminishing the primary mechanism of acid production by cariogenic bacteria.

Figure 3: Non-competitive inhibition of PFK by X5P.

Quantitative Data

The inhibitory effects of this compound and the kinetics of related enzymes are central to understanding its biological impact. The data below summarizes key quantitative findings.

Table 1: Inhibition of Phosphofructokinase (PFK) by this compound

| Inhibitor Concentration | Enzyme Source | Percent Inhibition | Inhibition Type | Reference |

| 0.5 mM | Bacillus stearothermophilus | 44% | Non-competitive | [4] |

Table 2: Kinetic Parameters of Enzymes Involved in X5P Metabolism

| Enzyme | Organism | Substrate | Km | Vmax | Reference |

| Fructose PTS | Streptococcus mutans | Xylitol | Data not available | Data not available | [1] |

| Xylulokinase | Saccharomyces cerevisiae | D-xylulose | 310 ± 10 µM | 640 nkat/mg | |

| Xylulokinase | Corynebacterium glutamicum | Xylitol | Data not available | Data not available | [9] |

Experimental Protocols

Reproducible experimental methods are crucial for the study of this compound. The following sections provide detailed protocols for its synthesis and quantification.

Enzymatic Synthesis and Purification of this compound

This protocol is adapted from the method described by Trahan et al. (1988) using a cell extract from Lactobacillus casei.[5][10]

Objective: To synthesize and purify milligram quantities of this compound for use as an analytical standard or in enzymatic assays.

Materials:

-

Lactobacillus casei (e.g., Cl-16 strain)

-

Growth medium (e.g., MRS broth supplemented with fructose)

-

Phosphoenolpyruvate (PEP)

-

Xylitol

-

Magnesium Chloride (MgCl₂)

-

Potassium Fluoride (KF)

-

Potassium phosphate buffer (pH 7.0)

-

Barium acetate (B1210297)

-

Ethanol (B145695) (95% and absolute)

-

Dowex 1-X8 anion exchange resin (formate form)

-

Formic acid solutions

-

French press or sonicator

-

Centrifuge (refrigerated)

-

Lyophilizer

Procedure:

-

Cell Culture and Harvest:

-

Inoculate a large volume (e.g., 6 liters) of appropriate growth medium with L. casei.

-

Incubate under anaerobic conditions until the late logarithmic phase of growth.

-

Harvest cells by centrifugation (e.g., 10,000 x g for 15 min at 4°C). Wash the cell pellet twice with cold potassium phosphate buffer.

-

-

Preparation of Cell-Free Extract:

-

Resuspend the cell pellet in a minimal volume of cold potassium phosphate buffer.

-

Disrupt the cells using a French press (e.g., 20,000 lb/in²) or sonication.

-

Centrifuge the lysate at high speed (e.g., 30,000 x g for 30 min at 4°C) to remove cell debris. The resulting supernatant is the cell-free extract containing the PTS enzymes.

-

-

Enzymatic Synthesis Reaction:

-

Prepare the reaction mixture containing:

-

Cell-free extract

-

Xylitol (final concentration ~50 mM)

-

Phosphoenolpyruvate (PEP) (final concentration ~50 mM)

-

MgCl₂ (final concentration ~5 mM)

-

KF (final concentration ~10 mM, to inhibit phosphatases)

-

-

Incubate the reaction mixture overnight (12-16 hours) at 37°C.

-

-

Purification:

-

Barium Precipitation: Terminate the reaction by heating (e.g., 80°C for 10 min), then cool on ice. Centrifuge to remove precipitated protein. To the supernatant, add an equal volume of absolute ethanol and a saturated solution of barium acetate. Allow the barium salt of X5P to precipitate overnight at 4°C.

-

Collection and Washing: Collect the precipitate by centrifugation. Wash the pellet sequentially with 95% ethanol and absolute ethanol to remove unreacted substrates. Dry the pellet.

-

Ion-Exchange Chromatography: Dissolve the barium salt in a minimal amount of dilute acid and remove barium ions (e.g., by addition of sodium sulfate (B86663) and centrifugation). Apply the supernatant to a column of Dowex 1-X8 (formate form).

-

Wash the column with deionized water.

-

Elute the X5P using a stepwise gradient of formic acid.

-

Collect fractions and assay for phosphate content to identify the X5P peak.

-

-

Final Steps:

-

Pool the pure fractions and remove the formic acid by repeated lyophilization.

-

Determine the final yield and assess purity using methods like thin-layer chromatography (TLC) or enzymatic analysis.[5]

-

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of intracellular X5P, based on established methods for other phosphorylated sugars and xylitol.[7][11][12]

Objective: To extract and quantify the concentration of this compound from bacterial cell pellets.

Materials:

-

Bacterial cell pellets

-

Cold quenching solution (e.g., 60% methanol, -40°C)

-

Extraction solvent (e.g., acetonitrile/methanol/water mixture)

-

This compound analytical standard

-

LC-MS/MS system with a HILIC column

-

Ammonium (B1175870) formate (B1220265) or ammonium acetate (for mobile phase)

-

Formic acid or ammonium hydroxide (B78521) (for pH adjustment)

Procedure:

-

Metabolite Quenching and Extraction:

-

Rapidly quench metabolic activity by adding the bacterial culture to a cold quenching solution.

-

Centrifuge immediately at low temperature to pellet the cells.

-

Quickly wash the pellet with a cold buffer or saline solution.

-

Add a precise volume of cold extraction solvent to the cell pellet.

-

Lyse the cells (e.g., by bead beating or sonication) while keeping the sample cold.

-

Centrifuge at high speed (e.g., 14,000 x g for 10 min at 4°C) to pellet cell debris.

-

Carefully transfer the supernatant containing the metabolites to a new tube.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Column: HILIC column (e.g., Shodex HILICpak VT-50 2D).

-

Mobile Phase A: Water with ammonium formate and formic acid.

-

Mobile Phase B: Acetonitrile with ammonium formate and formic acid.

-

Gradient: Start with a high percentage of organic phase (e.g., 80% B) and gradually increase the aqueous phase to elute the polar X5P.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor-to-product ion transition for X5P (e.g., m/z 231 -> m/z 97 [PO₃⁻]). This must be optimized empirically.

-

-

-

Data Processing:

-

Prepare a calibration curve using the pure X5P analytical standard.

-

Integrate the peak area for X5P in the unknown samples.

-

Calculate the concentration of X5P in the extract based on the calibration curve.

-

Normalize the concentration to the initial cell mass or cell number to determine the intracellular concentration.

-

Figure 4: Experimental workflow for X5P quantification.

Implications for Drug Development

The unique role of this compound as a targeted metabolic inhibitor presents several opportunities for drug development, particularly in the fields of oral health and infectious diseases.

-

Antimicrobial Potentiation: Understanding the mechanism of X5P-induced toxicity could inform the development of novel antimicrobial agents that exploit bacterial phosphotransferase systems.

-

Synergistic Formulations: The combination of xylitol with other agents that interfere with bacterial energy metabolism or ion gradients could lead to synergistic antimicrobial effects.

-

Target for Resistance Screening: As bacteria can develop resistance to xylitol, often by modifying their PTS, assays monitoring X5P production can be used to screen for and understand resistance mechanisms.

Conclusion

This compound is a key effector molecule in the biological activity of xylitol. Its formation and accumulation in susceptible bacteria trigger a cascade of events, including a futile energy-wasting cycle and direct inhibition of glycolysis, which collectively lead to growth inhibition. This targeted disruption of microbial metabolism, particularly in cariogenic streptococci, establishes X5P as a molecule of high importance. Further research into the kinetics of its formation and its precise interactions with cellular machinery will be invaluable for the development of next-generation antimicrobial strategies for oral and systemic health.

References

- 1. Transport and phosphorylation of xylitol by a fructose phosphotransferase system in Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thescipub.com [thescipub.com]

- 3. Evidence for presence of a xylitol phosphotransferase system in Streptococcus mutans OMZ 176 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Non-competitive Inhibition of Bacterial Phosphofructokinase by Xylitol-5-phosphate IADR Abstract Archives [iadr.abstractarchives.com]

- 5. Preparation and Purification of Xylitol-5-Phosphate from a Cell Extract of Lactobacillus casei Cl-16 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JPH11346797A - Method for measuring xylitol using enzymes - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Intracellular xylitol-phosphate hydrolysis and efflux of xylitol in Streptococcus sobrinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formation of xylitol and xylitol-5-phosphate and its impact on growth of d-xylose-utilizing Corynebacterium glutamicum strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation and Purification of Xylitol-5-Phosphate from a Cell Extract of Lactobacillus casei Cl-16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Microbial and Bioconversion Production of D-xylitol and Its Detection and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. shodexhplc.com [shodexhplc.com]

Unveiling the Antimicrobial Power of Xylitol 5-Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylitol (B92547), a five-carbon sugar alcohol, has long been recognized for its dental health benefits, primarily attributed to its inability to be fermented by cariogenic bacteria. However, the true inhibitory action lies in its phosphorylated metabolite, xylitol 5-phosphate (X5P). This technical guide delves into the core mechanisms by which X5P exerts its antibacterial effects, providing a comprehensive overview for researchers and drug development professionals. We will explore the metabolic pathways affected, present quantitative data on its inhibitory concentrations, and provide detailed experimental protocols for studying its effects. Furthermore, this guide utilizes Graphviz visualizations to clearly illustrate the key signaling pathways and experimental workflows.

The "Futile Cycle": A Pathway to Bacterial Growth Inhibition

The primary mechanism by which xylitol, and subsequently X5P, inhibits the growth of susceptible bacteria is through a phenomenon known as the "futile cycle". This process is particularly well-documented in Streptococcus mutans, a key bacterium implicated in dental caries.

Bacteria that possess a fructose (B13574) phosphotransferase system (PTS) can actively transport xylitol into the cell. The PTS phosphorylates xylitol, converting it into this compound (X5P). Unlike glucose 6-phosphate, which readily enters glycolysis, X5P cannot be further metabolized by most bacteria. This leads to an intracellular accumulation of X5P, which is toxic to the cell.

The bacterium then expends energy in the form of ATP to dephosphorylate X5P back to xylitol and expel it from the cell. This creates a "futile cycle" where the bacterium continuously expends energy to transport and phosphorylate xylitol, only to dephosphorylate and expel it, without gaining any energy in return. This energy drain ultimately leads to the inhibition of bacterial growth and, in some cases, cell death.[1][2][3][4]

Inhibition of Glycolysis: Targeting Phosphofructokinase

Beyond the energy-draining futile cycle, X5P has been shown to directly inhibit key enzymes in the glycolytic pathway. A primary target of this inhibition is phosphofructokinase (PFK), a critical regulatory enzyme in glycolysis.[5]

Studies have demonstrated that X5P acts as a non-competitive inhibitor of PFK with respect to both of its substrates, ATP and fructose-6-phosphate.[6] This means that X5P can bind to the enzyme at a site other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency, regardless of the substrate concentration. By inhibiting PFK, X5P effectively creates a bottleneck in the glycolytic pathway, further starving the bacterium of the energy required for growth and proliferation.

Quantitative Data on Bacterial Growth Inhibition

The inhibitory effects of xylitol and, by extension, X5P, have been quantified against various bacterial strains. The following tables summarize key findings from the literature.

Table 1: Minimum Inhibitory Concentrations (MIC) of Xylitol

| Bacterial Strain | MIC | Reference |

| Serratia marcescens | 400 mg/mL (40%) | [7] |

| Actinomyces viscosus | 64 g/L (6.4%) | [8] |

| Streptococcus mutans (4 strains) | 30% (w/v) | [9] |

| Streptococcus sobrinus (4 strains) | 30% (w/v) | [9] |

Table 2: Inhibition of Phosphofructokinase (PFK) by this compound (X5P)

| Inhibitor | Concentration | % Inhibition of PFK | Type of Inhibition | Reference |

| This compound | 0.5 mM | 44% | Non-competitive | [6] |

Table 3: Inhibition of Biofilm Formation by Xylitol

| Bacterial Strain | Xylitol Concentration | % Biofilm Inhibition | Reference |

| Serratia marcescens | 5% | 74.22% | [7] |

| Serratia marcescens | 10% | 81.03% | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on bacterial growth.

Bacterial Growth Inhibition Assay (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a substance against a specific bacterium.

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth)

-

Xylitol or this compound stock solution

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Bacterial Inoculum:

-

Aseptically pick a few colonies of the test bacterium from a fresh agar (B569324) plate.

-

Suspend the colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate broth to achieve the desired final inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).

-

-

Prepare Xylitol/X5P Dilutions:

-

Perform serial twofold dilutions of the xylitol or X5P stock solution in the broth medium directly in the 96-well plate.

-

The final volume in each well should be 100 µL.

-

Include a positive control (broth with bacteria, no inhibitor) and a negative control (broth only).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions for the test bacterium.

-

-

Determine MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test substance that completely inhibits visible growth.

-

Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which a significant reduction in OD is observed compared to the positive control.

-

Phosphofructokinase (PFK) Enzyme Activity Assay

This protocol measures the effect of X5P on the activity of PFK.

Materials:

-

Purified PFK enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂, 1 mM DTT)

-

Fructose-6-phosphate (F6P) solution

-

ATP solution

-

This compound solution

-

Coupling enzymes: aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase

-

NADH solution

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, prepare a reaction mixture containing the assay buffer, F6P, ATP, coupling enzymes, and NADH.

-

Prepare a separate cuvette containing the same mixture plus the desired concentration of X5P.

-

Include a control without PFK to measure any background NADH oxidation.

-

-

Initiate the Reaction:

-

Add the purified PFK enzyme to each cuvette to start the reaction.

-

-

Measure Absorbance:

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD⁺ results in a decrease in absorbance at this wavelength.

-

-

Calculate Enzyme Activity:

-

The rate of the reaction is proportional to the rate of decrease in absorbance.

-

Calculate the specific activity of PFK in the presence and absence of X5P.

-

The percentage of inhibition can be calculated as: [1 - (Activity with X5P / Activity without X5P)] * 100.

-

Conclusion

This compound is a potent inhibitor of bacterial growth, acting through a dual mechanism of inducing a futile energy-wasting cycle and directly inhibiting key glycolytic enzymes like phosphofructokinase. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the antimicrobial properties of X5P and explore its potential in various therapeutic applications. The provided visualizations of the metabolic pathways and experimental workflows serve as clear and concise tools for understanding these complex processes. Further research into the effects of X5P on a wider range of pathogenic bacteria and the exploration of its synergistic effects with other antimicrobial agents are promising avenues for future investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Futile xylitol cycle in Lactobacillus casei - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Futile cycle - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]

- 6. Non-competitive Inhibition of Bacterial Phosphofructokinase by Xylitol-5-phosphate IADR Abstract Archives [iadr.abstractarchives.com]

- 7. Xylitol Inhibits Growth and Blocks Virulence in Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [In vitro study of xylitol on the growth and acid production of Actinomyces viscosus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Studies of Xylitol and Erythritol Inhibition of Streptococcus Mutans and Streptococcus Sobrinus Growth and Biofilm Production - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Formation of Xylitol 5-Phosphate from Xylitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic formation of xylitol (B92547) 5-phosphate from xylitol, a critical reaction in the metabolism of this sugar alcohol in various organisms. The guide details the primary enzymatic pathways involved, with a focus on xylitol kinase and the bacterial phosphoenolpyruvate (B93156):phosphotransferase system. It presents available quantitative data on enzyme kinetics, outlines detailed experimental protocols for the synthesis, purification, and assay of xylitol 5-phosphate and its related enzymes, and explores the metabolic fate and regulatory roles of this phosphorylated intermediate. Visual diagrams of the key pathways and experimental workflows are provided to facilitate understanding. This document is intended to serve as a valuable resource for researchers in metabolic engineering, drug development, and nutritional science.

Introduction

Xylitol, a five-carbon sugar alcohol, is widely used as a sugar substitute in various food and pharmaceutical products. Its metabolism is of significant interest due to its low caloric value and non-cariogenic properties. A key step in the intracellular metabolism of xylitol is its phosphorylation to form this compound. This conversion is a crucial entry point into central metabolic pathways, particularly the pentose (B10789219) phosphate (B84403) pathway (PPP). Understanding the formation of this compound is essential for elucidating the complete metabolic fate of xylitol, its physiological effects, and its potential therapeutic applications. This guide provides a detailed technical examination of the enzymatic reactions, experimental methodologies, and metabolic implications of this compound formation.

Enzymatic Pathways for this compound Formation

The phosphorylation of xylitol to this compound is primarily catalyzed by two distinct enzymatic systems: ATP-dependent xylitol kinases and the bacterial phosphoenolpyruvate:phosphotransferase system (PTS).

Xylitol Kinase (ATP:xylitol 5-phosphotransferase)

In many organisms, including mammals and some microbes, the primary enzyme responsible for xylitol phosphorylation is xylitol kinase (EC 2.7.1.122). This enzyme catalyzes the transfer of a phosphate group from adenosine (B11128) triphosphate (ATP) to the 5-hydroxyl group of xylitol, yielding this compound and adenosine diphosphate (B83284) (ADP).[1]

Reaction: ATP + Xylitol ⇌ ADP + this compound

Phosphoenolpyruvate:Xylitol Phosphotransferase System (PTS)

In certain bacteria, such as Streptococcus mutans and Lactobacillus casei, the uptake and phosphorylation of xylitol are mediated by the phosphoenolpyruvate:phosphotransferase system (PTS) .[2][3] This system couples the transport of xylitol across the cell membrane with its simultaneous phosphorylation. The high-energy phosphate donor in this reaction is phosphoenolpyruvate (PEP).[2][3]

Overall Reaction: Xylitol (extracellular) + PEP (intracellular) → this compound (intracellular) + Pyruvate (B1213749) (intracellular)

The PTS involves a cascade of phosphorelay proteins, including Enzyme I (EI) and HPr, as well as a xylitol-specific Enzyme II (EII) complex.[2][3]

Quantitative Data

While specific kinetic data for xylitol kinase is limited in the literature, data for related enzymes and transport systems provide valuable context for experimental design.

| Parameter | Value | Organism/System | Notes |

| Xylitol Uptake Km | 0.14 ± 0.02 mM | Arabidopsis thaliana (AtPMT1) | Represents the affinity of a polyol/monosaccharide transporter for xylitol.[4] |

| 0.18 ± 0.01 mM | Arabidopsis thaliana (AtPMT2) | Represents the affinity of a polyol/monosaccharide transporter for xylitol.[4] | |

| Xylitol Dehydrogenase Optimal pH | 9.5 | Aspergillus flavus | For the oxidation of xylitol.[4] |

| Xylitol Dehydrogenase Optimal Temperature | 50°C | Aspergillus flavus | |

| Xylitol Production Optimal pH | 5.5 | Debaryomyces hansenii | For the overall conversion of xylose to xylitol.[5] |

| Xylitol Production Optimal Temperature | 24°C | Debaryomyces hansenii |

Experimental Protocols

Synthesis and Purification of this compound from Lactobacillus casei Cell Extract

This protocol is adapted from a published method for the enzymatic synthesis of this compound using the PTS from Lactobacillus casei.[2]

4.1.1. Preparation of Cell Extract

-

Grow Lactobacillus casei Cl-16 in a suitable broth (e.g., MRS broth) to the late logarithmic phase.

-

Harvest the cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet twice with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 10 mM MgCl₂).

-

Resuspend the cells in the same buffer and disrupt them by a suitable method (e.g., sonication or French press).

-

Centrifuge the disrupted cell suspension at high speed (e.g., 30,000 x g for 30 minutes at 4°C) to remove cell debris.

-

The resulting supernatant is the crude cell extract containing the xylitol phosphoenolpyruvate:phosphotransferase system.

4.1.2. Enzymatic Synthesis of this compound

-

Prepare a reaction mixture containing:

-

Xylitol (e.g., 50 mM)

-

Phosphoenolpyruvate (PEP) (e.g., 60 mM)

-

MgCl₂ (e.g., 10 mM)

-

Potassium fluoride (B91410) (KF) (e.g., 10 mM, to inhibit phosphatases)

-

Lactobacillus casei cell extract

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

-

Incubate the reaction mixture overnight at a suitable temperature (e.g., 37°C).

4.1.3. Purification of this compound

-

Terminate the reaction by heating (e.g., 90°C for 5 minutes) and then centrifuge to remove precipitated proteins.

-

Filter the supernatant through a 0.22 µm filter.

-

Precipitate the this compound by adding a solution of barium acetate.

-

Collect the barium salt of this compound by centrifugation.

-

Wash the pellet with cold ethanol.

-

Dissolve the pellet in a minimal amount of water and remove barium ions by adding a stoichiometric amount of sulfuric acid, followed by centrifugation to remove the barium sulfate (B86663) precipitate.

-

Further purify the this compound using ion-exchange chromatography (e.g., Dowex 1x8 formate (B1220265) form).

-

Analyze the purity of the final product by thin-layer chromatography (TLC) and enzymatic assays.

Spectrophotometric Assay for Xylitol Kinase Activity

This is a general coupled-enzyme spectrophotometric assay that can be adapted for measuring xylitol kinase activity by monitoring the production of ADP.

4.2.1. Principle

The production of ADP by xylitol kinase is coupled to the oxidation of NADH through the pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) reactions. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD⁺, is proportional to the xylitol kinase activity.

4.2.2. Reagents

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 50 mM KCl.

-

Xylitol solution (substrate)

-

ATP solution (co-substrate)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Xylitol kinase (enzyme source)

4.2.3. Procedure

-

In a quartz cuvette, prepare a reaction mixture containing assay buffer, xylitol, ATP, PEP, and NADH.

-

Add a sufficient amount of the coupling enzymes, PK and LDH.

-

Incubate the mixture for a few minutes at the desired temperature to allow for temperature equilibration and to consume any contaminating ADP or pyruvate.

-

Initiate the reaction by adding the xylitol kinase-containing sample.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

One unit of xylitol kinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP per minute under the specified conditions.

Metabolic and Signaling Pathways

Integration into the Pentose Phosphate Pathway

In mammalian liver, xylitol is first oxidized to D-xylulose by xylitol dehydrogenase. D-xylulose is then phosphorylated by xylulokinase to D-xylulose 5-phosphate, which is a key intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP).[6] The direct product of xylitol phosphorylation, this compound, can also be converted to D-xylulose 5-phosphate. The PPP is crucial for generating NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense, and for producing precursors for nucleotide biosynthesis.

The "Futile Xylitol Cycle" in Bacteria

In some bacteria like Streptococcus mutans, the uptake of xylitol via the PTS leads to the intracellular accumulation of this compound.[2][7] Since these bacteria often lack the metabolic pathways to further utilize this compound, it is dephosphorylated back to xylitol, which is then expelled from the cell.[2][8] This process, known as the "futile xylitol cycle," consumes a molecule of PEP for each molecule of xylitol that enters and exits the cell, leading to a net loss of energy and contributing to the bacteriostatic effect of xylitol.[2][7]

Inhibition of Glycolysis

This compound has been shown to be a non-competitive inhibitor of phosphofructokinase (PFK), a key regulatory enzyme in glycolysis.[9] This inhibition of PFK can slow down the rate of glycolysis, leading to reduced acid production and growth inhibition in oral bacteria, which is a proposed mechanism for the anti-cariogenic effect of xylitol.[9]

Signaling Roles

While the direct signaling roles of this compound are not well-established, its isomer, D-xylulose 5-phosphate, is known to be a signaling molecule. D-xylulose 5-phosphate activates protein phosphatase 2A, which in turn activates the carbohydrate response element-binding protein (ChREBP), a key transcription factor that upregulates the expression of genes involved in lipogenesis. Studies have shown that xylitol consumption can lead to the activation of the pentose phosphate pathway and modulate signaling pathways related to oxidative stress, such as the Nrf2/HO-1 axis.[3][10]

Visualizations

Caption: Overview of xylitol metabolism and the role of this compound.

References

- 1. Xylitol kinase - Wikipedia [en.wikipedia.org]

- 2. Futile xylitol cycle in Lactobacillus casei - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of xylitol on low‑density lipoprotein‑stimulated oxidative stress in THP‑1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biological and Pharmacological Potential of Xylitol: A Molecular Insight of Unique Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Expulsion mechanism of this compound in Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Non-competitive Inhibition of Bacterial Phosphofructokinase by Xylitol-5-phosphate IADR Abstract Archives [iadr.abstractarchives.com]

- 10. researchgate.net [researchgate.net]

The Xylitol 5-Phosphate Futile Cycle in Bacteria: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides an in-depth examination of the xylitol (B92547) 5-phosphate (X5P) futile cycle in bacteria. This metabolic pathway, prevalent in various bacterial species, including notable members of the oral microbiome like Streptococcus mutans and gut commensals such as Lactobacillus casei, represents a significant energy-draining process with profound implications for bacterial growth and survival. The cycle is initiated by the uptake and phosphorylation of xylitol, a sugar alcohol that many bacteria cannot metabolize. The resulting accumulation of xylitol-5-phosphate leads to a futile cycle of dephosphorylation and expulsion, depleting cellular energy reserves. This guide details the molecular mechanisms, key enzymatic players, regulatory networks, and quantitative aspects of this cycle. Furthermore, it offers detailed experimental protocols for studying the X5P futile cycle, providing a valuable resource for researchers in microbiology, biochemistry, and drug development aimed at exploring this cycle as a potential antimicrobial target.

Introduction

Futile cycles, also known as substrate cycles, are pairs of metabolic reactions that operate simultaneously in opposite directions, resulting in the net consumption of ATP without any net conversion of the substrate.[1] While often viewed as wasteful, these cycles can play crucial roles in metabolic regulation, heat generation, and amplifying metabolic signals.[1] The xylitol 5-phosphate (X5P) futile cycle is a prime example of a substrate cycle with significant physiological consequences for bacteria.

Xylitol, a five-carbon sugar alcohol, is widely used as a sugar substitute due to its non-cariogenic properties. Its antimicrobial effects are largely attributed to the induction of the X5P futile cycle in susceptible bacteria.[2] These bacteria transport xylitol into the cell and phosphorylate it to X5P, a compound they cannot further metabolize.[2][3] The intracellular accumulation of X5P is toxic and triggers a phosphatase-mediated dephosphorylation, followed by the expulsion of free xylitol.[2] This continuous cycle of phosphorylation, dephosphorylation, and transport drains the cell of high-energy phosphate (B84403) carriers, primarily phosphoenolpyruvate (B93156) (PEP), leading to growth inhibition.[2]

This guide will dissect the core components of the X5P futile cycle, providing a comprehensive overview for researchers interested in its fundamental biology and its potential as a target for novel therapeutic strategies.

Molecular Mechanism of the this compound Futile Cycle

The X5P futile cycle is a multi-step process involving transport, phosphorylation, dephosphorylation, and export. The key steps are outlined below:

-

Xylitol Uptake and Phosphorylation: Xylitol is transported into the bacterial cell via the phosphoenolpyruvate:sugar phosphotransferase system (PTS).[3] In many bacteria, such as Streptococcus mutans, this transport is mediated by a fructose-specific PTS (PTSFru), which recognizes xylitol as a substrate analog.[4][5] The transport is coupled with the phosphorylation of xylitol to xylitol-5-phosphate (X5P), utilizing phosphoenolpyruvate (PEP) as the phosphoryl donor.[6]

-

Intracellular Accumulation of Xylitol-5-Phosphate: As most bacteria that exhibit this futile cycle lack the enzymes to metabolize X5P, it accumulates in the cytoplasm. This accumulation can lead to metabolic stress and inhibition of various cellular processes.

-

Dephosphorylation of Xylitol-5-Phosphate: To alleviate the toxic effects of X5P accumulation, the cell employs a phosphatase to hydrolyze X5P back to free xylitol and inorganic phosphate (Pi). The specific identity of this phosphatase can vary between bacterial species and may involve non-specific phosphatases or potentially a more specific X5P-phosphatase.

-

Expulsion of Xylitol: The intracellularly reformed xylitol is then expelled from the cell, likely through a transport system, completing the futile cycle. The continuous operation of this cycle depletes the cell's pool of PEP, a crucial high-energy molecule involved in glycolysis and other essential metabolic pathways, ultimately leading to bacteriostasis.[2]

Signaling Pathway of the this compound Futile Cycle

The following diagram illustrates the core components and flow of the this compound Futile Cycle.

Quantitative Data

Quantitative understanding of the X5P futile cycle is crucial for assessing its impact on bacterial metabolism and for developing targeted interventions. This section summarizes available quantitative data. It is important to note that specific kinetic parameters for the key enzymes directly involved in the futile cycle are not always readily available in the literature and may need to be determined experimentally for the specific bacterial species of interest.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Bacterium | Substrate | Km | Vmax | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| Fructose PTS | Streptococcus mutans | Fructose | Not explicitly stated for xylitol | Not explicitly stated for xylitol | ~7.0 | 37 | [4][6] |

| Xylitol-5-Phosphate Phosphatase | Bacillus subtilis (general alkaline phosphatase) | p-nitrophenyl phosphate | 2.747 mM | 3299 U/L | 8.0 | 37 | [7] |

| Acid Phosphatase | Extremophile bacterium (from metagenomic analysis) | p-nitrophenyl phosphate | 160-300 µM (for 5'-nucleosides) | 70-160 s-1 (kcat) | 3.5 - 8.5 | 25-50 | [8][9] |

| Xylitol Dehydrogenase (for context) | Gluconobacter oxydans | Xylitol (oxidation) | - | - | 11.0 | 30 | [10] |

| Xylitol Dehydrogenase (for context) | Gluconobacter oxydans | D-xylulose (reduction) | - | - | 5.0 | 35 | [10] |

Note: Data for specific xylitol-5-phosphate phosphatases are limited. The values presented for phosphatases are for general or related enzymes and may not directly reflect the kinetics of the enzyme involved in the futile cycle.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the X5P futile cycle.

Synthesis and Purification of Xylitol-5-Phosphate

This protocol is adapted from Trahan et al. (1988) for the enzymatic synthesis of X5P using a cell extract of Lactobacillus casei.[11][12]

Materials:

-

Lactobacillus casei (e.g., Cl-16) culture

-

Growth medium (e.g., MRS broth)

-

Xylitol

-

Phosphoenolpyruvate (PEP)

-

Tris-HCl buffer (pH 7.0)

-

Magnesium chloride (MgCl2)

-

Barium acetate (B1210297)

-

Ethanol

-

Dowex 1-X8 (formate form) ion-exchange resin

-

Formic acid

Procedure:

-

Preparation of Cell Extract:

-

Grow L. casei in a suitable broth to the late exponential phase.

-

Harvest cells by centrifugation (e.g., 10,000 x g for 10 min at 4°C).

-

Wash the cell pellet twice with cold buffer (e.g., 50 mM Tris-HCl, pH 7.0).

-

Resuspend the cells in the same buffer and disrupt them by sonication or using a French press.

-

Centrifuge the lysate at high speed (e.g., 30,000 x g for 30 min at 4°C) to remove cell debris. The supernatant is the cell extract.

-

-

Enzymatic Synthesis of X5P:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl (pH 7.0)

-

10 mM MgCl2

-

50 mM Xylitol

-

60 mM PEP

-

Cell extract (protein concentration to be optimized)

-

-

Incubate the mixture overnight at 37°C.

-

-

Purification of X5P:

-

Terminate the reaction by heating (e.g., 80°C for 10 min) and centrifuge to remove precipitated proteins.

-

Add barium acetate to the supernatant to a final concentration of 50 mM to precipitate the barium salt of X5P.

-

Collect the precipitate by centrifugation, wash with cold ethanol, and dry.

-

Dissolve the barium salt in a minimal amount of 0.1 M HCl and pass it through a Dowex 1-X8 (formate form) column.

-

Wash the column with water to remove unbound material.

-

Elute X5P with a linear gradient of ammonium formate in formic acid (e.g., 0 to 2 M ammonium formate in 1 M formic acid).

-

Monitor fractions for the presence of phosphate and sugar.

-

Pool the X5P-containing fractions and lyophilize to remove the volatile buffer.

-

Assay for Phosphoenolpyruvate-Dependent Phosphotransferase System (PTS) Activity

This protocol describes a method to measure the PEP-dependent phosphorylation of xylitol by bacterial cell extracts or purified PTS components.[6]

Materials:

-

Bacterial cells or purified PTS components

-

[14C]-Xylitol

-

Phosphoenolpyruvate (PEP)

-

Tris-HCl buffer (pH 7.5)

-

Magnesium chloride (MgCl2)

-

Potassium fluoride (B91410) (KF)

-

Dowex 1-X8 (chloride form) resin

-

Scintillation cocktail

Procedure:

-

Preparation of Cell Permeabilized Cells or Cell-Free Extract:

-

Grow bacteria to mid-log phase and harvest by centrifugation.

-

Wash the cells with a suitable buffer.

-

For permeabilized cells, treat with toluene-ethanol.

-

For cell-free extracts, disrupt cells as described in section 5.1.

-

-

PTS Assay:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl (pH 7.5)

-

10 mM MgCl2

-

10 mM KF (to inhibit phosphatases)

-

10 mM PEP

-

1 mM [14C]-Xylitol (specific activity to be optimized)

-

Cell extract or permeabilized cells

-

-

Incubate at 37°C for a defined period (e.g., 10-30 min).

-

Stop the reaction by adding ice-cold water.

-

-

Separation and Quantification:

-

Apply the reaction mixture to a small column of Dowex 1-X8 (chloride form).

-

Wash the column with water to elute unreacted [14C]-Xylitol.

-

Elute the phosphorylated [14C]-Xylitol-5-phosphate with 1 M LiCl.

-

Measure the radioactivity in the eluate using liquid scintillation counting.

-

Calculate the rate of X5P formation based on the specific activity of the [14C]-Xylitol.

-

Assay for Xylitol-5-Phosphate Phosphatase Activity

This is a general colorimetric assay for phosphatase activity using p-nitrophenyl phosphate (pNPP) as a substrate, which can be adapted to measure X5P-phosphatase activity.[7]

Materials:

-

Bacterial cell extract or purified phosphatase

-

Xylitol-5-phosphate (synthesized as in 5.1) or p-nitrophenyl phosphate (pNPP) as a substrate

-

Tris-HCl buffer (optimal pH to be determined, e.g., pH 7.0-8.5)

-

Magnesium chloride (MgCl2)

-

Sodium carbonate (Na2CO3)

-

Spectrophotometer

Procedure:

-

Phosphatase Assay:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (at optimal pH)

-

5 mM MgCl2

-

10 mM Xylitol-5-phosphate (or pNPP)

-

Cell extract or purified enzyme

-

-

Incubate at the optimal temperature (e.g., 37°C) for a set time.

-

Stop the reaction by adding an equal volume of 1 M Na2CO3.

-

-

Quantification:

-

If using pNPP, measure the absorbance of the yellow p-nitrophenolate product at 405 nm.

-

If using X5P, the released inorganic phosphate can be quantified using the malachite green assay or a similar colorimetric method.

-

Create a standard curve with known concentrations of p-nitrophenol or phosphate to determine the amount of product formed.

-

Calculate the enzyme activity in units (µmol of product formed per minute).

-

Experimental Workflow for Analyzing the Futile Cycle

The following diagram outlines a comprehensive workflow for characterizing the X5P futile cycle in a bacterial strain.

References

- 1. Futile cycle - Wikipedia [en.wikipedia.org]

- 2. Futile xylitol cycle in Lactobacillus casei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence for presence of a xylitol phosphotransferase system in Streptococcus mutans OMZ 176 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transport and phosphorylation of xylitol by a fructose phosphotransferase system in Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inactivation of the Streptococcus mutans fxpC gene confers resistance to xylitol, a caries-preventive natural carbohydrate sweetener - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. GraphViz Examples and Tutorial [graphs.grevian.org]

- 8. medium.com [medium.com]

- 9. Characterization of an extremophile bacterial acid phosphatase derived from metagenomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Preparation and Purification of Xylitol-5-Phosphate from a Cell Extract of Lactobacillus casei Cl-16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preparation and Purification of Xylitol-5-Phosphate from a Cell Extract of Lactobacillus casei Cl-16 - PMC [pmc.ncbi.nlm.nih.gov]